

# Application Notes and Protocols: In Vivo Dosing and Pharmacokinetics of SBI-797812

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## Compound of Interest

Compound Name: SBI-797812

Cat. No.: B610729

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## Introduction

**SBI-797812** is a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD<sup>+</sup> salvage pathway. By enhancing NAMPT activity, **SBI-797812** effectively increases the production of nicotinamide mononucleotide (NMN), a key precursor to NAD<sup>+</sup>, and subsequently elevates intracellular NAD<sup>+</sup> levels.[1][2][3][4][5] NAD<sup>+</sup> is a critical coenzyme in cellular metabolism and energy production, and its decline is associated with aging and various diseases. The ability of **SBI-797812** to boost NAD<sup>+</sup> makes it a promising therapeutic candidate for age-related conditions and other disorders linked to depleted NAD<sup>+</sup> levels. These application notes provide a summary of the available in vivo dosing and pharmacokinetic data for **SBI-797812**, along with detailed protocols for its administration and analysis in preclinical models.

## Data Presentation

### In Vivo Dosing and Pharmacokinetic Parameters of SBI-797812 in Mice

Parameter	Value	Species	Dosing Route	Dose (mg/kg)	Notes	Reference
Cmax	3297 ng/mL (8.2 µM)	Mouse	Intraperitoneal (i.p.)	10	High plasma exposure observed with i.p. administration.	
Plasma Exposure	Low	Mouse	Oral (p.o.)	10	Oral administration resulted in lower plasma concentrations compared to i.p. dosing.	
Tissue NAD+ Levels	1.3-fold increase in liver	Mouse	Intraperitoneal (i.p.)	20	Measured 4 hours post-dose. No significant changes were observed in the heart, gastrocnemius, or quadriceps muscles.	
Tissue NAD+	Trend towards an	Mouse	Intraperitoneal (i.p.)	20	Measured 4 hours	

Levels increase in post-dose.  
cardiac  
tissue

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## Experimental Protocols

### Protocol 1: In Vivo Efficacy Study of **SBI-797812** in Mice

Objective: To assess the in vivo efficacy of **SBI-797812** by measuring its effect on NAD<sup>+</sup> levels in various tissues.

Materials:

- **SBI-797812**
- Vehicle (e.g., DMSO, PEG300, Tween80, ddH<sub>2</sub>O; or corn oil)
- Male C57BL/6J mice (8-10 weeks old)
- Syringes and needles for intraperitoneal (i.p.) injection
- Surgical tools for tissue harvesting
- Liquid nitrogen
- Homogenizer
- Reagents and equipment for NAD<sup>+</sup> quantification (e.g., LC-MS/MS)

Procedure:

- **Animal Acclimation:** Acclimate mice to the animal facility for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- **SBI-797812 Formulation:**

- For a formulation with PEG300 and Tween80, first dissolve **SBI-797812** in DMSO. Then, add PEG300 and mix until the solution is clear. Add Tween80 and mix again until clear. Finally, add ddH<sub>2</sub>O to reach the final desired concentration. The mixed solution should be used immediately.
- For a corn oil formulation, dissolve **SBI-797812** in DMSO and then mix with corn oil. The mixed solution should be used immediately.
- Dosing:
  - Randomly assign mice to two groups: Vehicle control and **SBI-797812** treatment.
  - Administer a single dose of **SBI-797812** (e.g., 20 mg/kg) or vehicle via intraperitoneal injection.
- Tissue Collection:
  - At a predetermined time point post-dose (e.g., 4 hours), euthanize the mice by an approved method (e.g., CO<sub>2</sub> asphyxiation followed by cervical dislocation).
  - Immediately dissect the desired tissues (e.g., liver, heart, gastrocnemius, and quadriceps).
  - Snap-freeze the tissues in liquid nitrogen to halt metabolic processes.
  - Store the frozen tissues at -80°C until analysis.
- NAD<sup>+</sup> Quantification:
  - Homogenize the frozen tissues in an appropriate extraction buffer.
  - Analyze the tissue homogenates for NAD<sup>+</sup> content using a validated analytical method, such as LC-MS/MS.
  - Normalize NAD<sup>+</sup> levels to the tissue weight.
- Data Analysis:
  - Calculate the mean NAD<sup>+</sup> levels for each group.

- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any differences between the vehicle and **SBI-797812** treated groups.

## Protocol 2: Pharmacokinetic Study of **SBI-797812** in Mice

Objective: To determine the pharmacokinetic profile of **SBI-797812** in mice following intraperitoneal administration.

Materials:

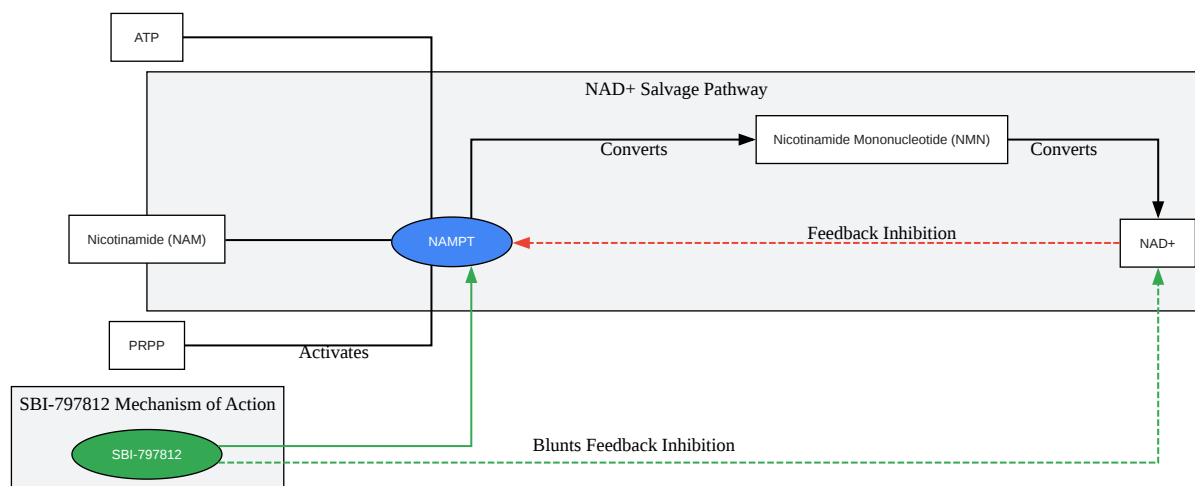
- **SBI-797812**
- Vehicle (as described in Protocol 1)
- Male C57BL/6J mice (8-10 weeks old)
- Syringes and needles for i.p. injection
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
- Centrifuge
- Analytical equipment for quantifying **SBI-797812** in plasma (e.g., LC-MS/MS)

Procedure:

- Animal Acclimation and Formulation: Follow steps 1 and 2 from Protocol 1.
- Dosing:
  - Administer a single dose of **SBI-797812** (e.g., 10 mg/kg) via intraperitoneal injection.
- Blood Sampling:
  - Collect blood samples from a consistent site (e.g., tail vein, retro-orbital sinus) at multiple time points post-dose. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

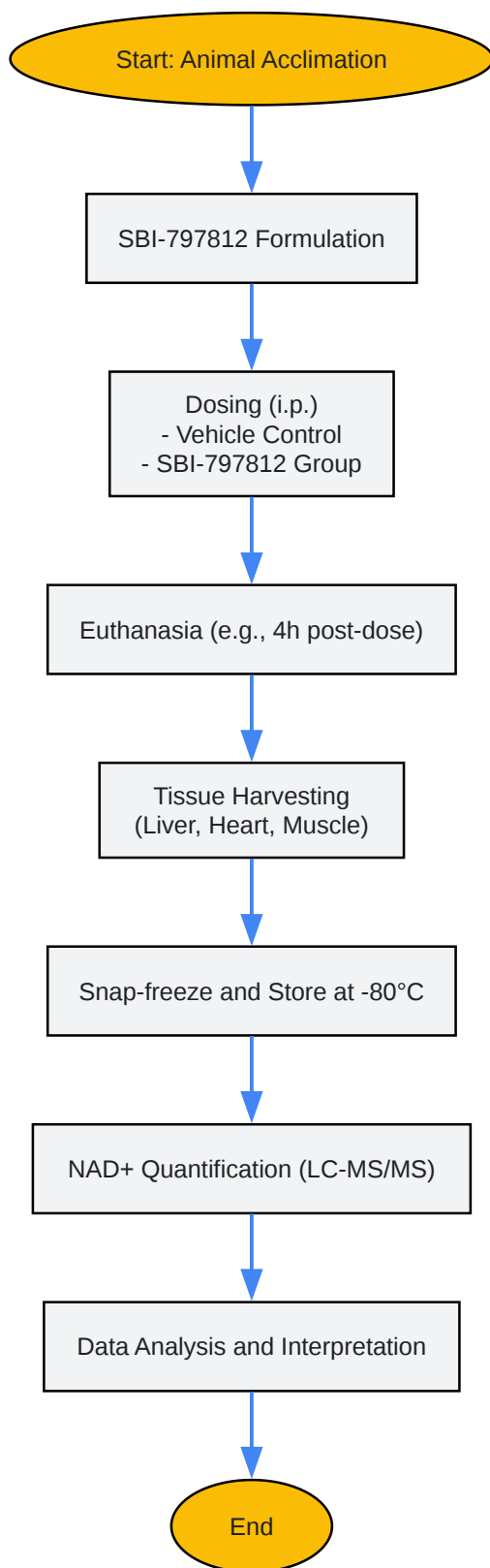
- Collect blood into EDTA-coated tubes to prevent coagulation.
- Plasma Preparation:
  - Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
  - Carefully collect the supernatant (plasma) and transfer it to clean tubes.
  - Store plasma samples at -80°C until analysis.
- Sample Analysis:
  - Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of **SBI-797812** in mouse plasma.
  - Analyze the plasma samples to determine the concentration of **SBI-797812** at each time point.
- Pharmacokinetic Analysis:
  - Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
    - C<sub>max</sub> (maximum plasma concentration)
    - T<sub>max</sub> (time to reach C<sub>max</sub>)
    - AUC (area under the plasma concentration-time curve)
    - t<sub>1/2</sub> (half-life)
    - Clearance (CL)
    - Volume of distribution (V<sub>d</sub>)
  - Utilize non-compartmental analysis software for these calculations.

## Mandatory Visualization



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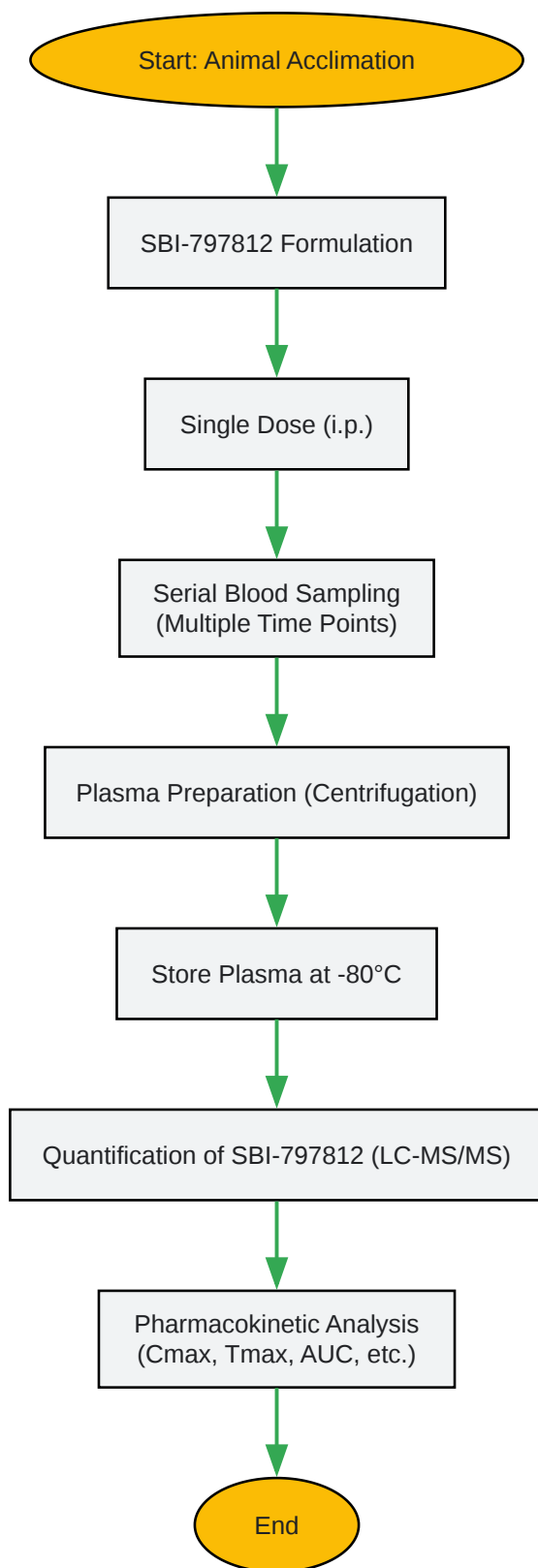
Caption: Mechanism of **SBI-797812** action on the NAD<sup>+</sup> salvage pathway.



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Caption: Experimental workflow for in vivo efficacy studies.





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Caption: Experimental workflow for pharmacokinetic studies.

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- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Dosing and Pharmacokinetics of SBI-797812]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610729#in-vivo-dosing-and-pharmacokinetics-of-sbi-797812]

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